Dihydroorotase Inhibition: Low Micromolar Potency and Lack of Comparative Data
The target compound exhibits measurable but weak inhibitory activity against dihydroorotase from mouse Ehrlich ascites cells, with an IC50 of 180,000 nM (180 µM) [1]. This data point originates from a single-concentration screen and lacks a direct head-to-head comparison with a structural analog in the same assay. For context, the clinically relevant dihydroorotate dehydrogenase (DHODH) inhibitor leflunomide's active metabolite, teriflunomide, shows an IC50 in the low micromolar range (approximately 1–10 µM) against human DHODH, but this comparison is cross-study and across different enzyme isoforms, precluding a direct potency claim. Without a side-by-side comparator under identical conditions, this single data point is insufficient for selecting this compound over another dihydroorotase ligand.
| Evidence Dimension | Inhibition of dihydroorotase enzyme activity |
|---|---|
| Target Compound Data | IC50 = 180,000 nM (10 µM concentration screen) |
| Comparator Or Baseline | Teriflunomide (active metabolite of leflunomide) for DHODH, not dihydroorotase: IC50 ~1–10 µM (cross-study context) |
| Quantified Difference | Cannot be reliably calculated; cross-enzyme and cross-assay comparison |
| Conditions | Mouse Ehrlich ascites dihydroorotase assay at pH 7.37, compound tested at 10 µM concentration |
Why This Matters
This single-point data highlights the compound's baseline activity against a nucleotide metabolism enzyme, but the lack of a direct comparator within the same study makes it impossible to assess its relative potency or value for procurement.
- [1] BindingDB. (2013). Affinity Data for BDBM50379143: Inhibition of dihydroorotase. Retrieved from http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp?SearchType=4&submit=Search&smilesStr=OC(=O)C1CS(=O)CC(=O)N1 View Source
